molecular formula C20H12ClN3O3S B2926272 4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione CAS No. 685106-51-8

4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione

Cat. No.: B2926272
CAS No.: 685106-51-8
M. Wt: 409.84
InChI Key: PUBFCENZKJMOFO-UHFFFAOYSA-N
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Description

4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione is a complex heterocyclic compound It features a unique structure with multiple fused rings, including furan and pyrimidine rings, and a thione group

Mechanism of Action

Target of Action

The compound, also known as 4-amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione, is a pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

Pyrido[2,3-d]pyrimidines are known to inhibit their targets by binding to the active sites of these proteins, thereby disrupting their normal function . This interaction can lead to changes in cellular signaling pathways, ultimately affecting cell proliferation and survival .

Biochemical Pathways

The affected pathways depend on the specific targets of the compound. For instance, inhibition of tyrosine kinase can disrupt the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . Similarly, inhibition of cyclin-dependent kinases can affect the cell cycle, potentially leading to cell cycle arrest .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. Generally, inhibition of the aforementioned targets can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione typically involves multi-step reactions. One common method includes the condensation of 4-chloroaniline with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiourea in the presence of a base to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products

Scientific Research Applications

4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione is unique due to its fused ring structure and the presence of both furan and thione groups. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O3S/c21-11-5-7-12(8-6-11)24-18(22)16-15(13-3-1-9-25-13)17(14-4-2-10-26-14)27-19(16)23-20(24)28/h1-10H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHGXWFPNANSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(OC3=NC(=S)N(C(=C23)N)C4=CC=C(C=C4)Cl)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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